molecular formula C16H19N5O2 B2891807 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1705076-48-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone

Número de catálogo: B2891807
Número CAS: 1705076-48-7
Peso molecular: 313.361
Clave InChI: ANQCPZHDUIQBKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone is a structurally complex molecule featuring three distinct moieties: a piperidine ring, a pyrimidinyl methanone group, and a cyclopropyl-substituted 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to enhance pharmacokinetic profiles . The pyrimidine moiety, a diazine heterocycle, is prevalent in nucleobases and pharmaceuticals, contributing to hydrogen-bonding interactions with biological targets .

Propiedades

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(15-17-6-2-7-18-15)21-8-1-3-11(10-21)9-13-19-14(20-23-13)12-4-5-12/h2,6-7,11-12H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCPZHDUIQBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methanone Derivatives with Heterocyclic Substituents

(Pyrimidin-2-yl)methanone derivatives are widely studied due to their pharmacological relevance. For example:

  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .
  • Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone .

These compounds share a methanone core but differ in substituents. Unlike the target compound, 7a and 7b incorporate thiophene and pyrazole rings, which are less rigid than the oxadiazole group. This rigidity in the target compound may enhance metabolic stability but reduce conformational flexibility for target binding.

Property Target Compound Compound 7a Compound 7b
Core Heterocycle 1,2,4-Oxadiazole Thiophene Thiophene
Substituent Cyclopropyl Cyano Ethyl Carboxylate
Molecular Weight (g/mol) ~330 (estimated) 290.3 350.4
LogP (Predicted) ~1.8 (moderate lipophilicity) 0.5 1.2

Piperidine-Containing Analogues

Piperidine derivatives are common in CNS-targeting drugs. For example:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone : A pyridine-based compound with a methoxy-pyrrolidine substituent.
  • (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol : Features a fluoropyridine and a silyl-protected alcohol.

The target compound’s piperidine group is directly conjugated to the oxadiazole via a methylene linker, a design choice that may improve blood-brain barrier penetration compared to bulkier substituents (e.g., silyl groups in ).

Oxadiazole-Based Compounds

1,2,4-Oxadiazoles are valued for their synthetic versatility. For instance:

  • 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole: A simplified analogue lacking the pyrimidinyl methanone group.

Research Findings and Challenges

  • Synthetic Complexity : The cyclopropyl-oxadiazole-piperidine scaffold requires multi-step synthesis, including cyclopropanation and heterocycle formation, as seen in analogous methodologies .
  • Spectroscopic Characterization : Structural elucidation would rely on <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and UV spectroscopy (as demonstrated for Zygocaperoside and Isorhamnetin-3-O glycoside in ).
  • Biological Activity : While direct data on the target compound is unavailable, oxadiazole-pyrimidine hybrids are frequently explored as kinase inhibitors or antimicrobial agents .

Q & A

Q. What are the critical steps in synthesizing (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step heterocyclic chemistry, including:
  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via cyclopropyl amidoxime intermediates under reflux with acetic anhydride or other dehydrating agents .
  • Nucleophilic substitution : Coupling the oxadiazole-methyl-piperidine intermediate with a pyrimidinyl carbonyl group using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd-based catalysts for coupling) significantly impact yield and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm) and carbons (oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~381.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-N in oxadiazole) validate functional groups .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC50_{50} determination .
  • Target identification : Molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets .

Advanced Research Questions

Q. How can data contradictions in biological activity studies (e.g., variable IC50_{50}50​ values across assays) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay conditions : Differences in ATP concentration (10 µM vs. 1 mM) or cell line passage number. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Compound stability : Assess stability in assay buffers (PBS, pH 7.4) via HPLC at 24-hour intervals. Degradation products may confound results .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and pyrimidine moieties?

  • Methodological Answer :
  • Oxadiazole modifications : Replace cyclopropyl with other substituents (e.g., methyl, trifluoromethyl) to enhance lipophilicity (ClogP 2.5–4.0) .
  • Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to improve kinase binding via halogen bonding .
  • Piperidine ring optimization : Test constrained analogs (e.g., morpholine) to modulate conformational flexibility and metabolic stability .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • Microsomal stability : Incubate with human liver microsomes (HLM) and measure half-life (t1/2_{1/2}) using LC-MS/MS. Low stability (<30% remaining at 1 hour) suggests CYP450 susceptibility .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to determine unbound fraction (fu_u). High PPB (>95%) may limit tissue penetration .
  • Permeability assays : Caco-2 monolayer studies to predict oral bioavailability. Papp_{app} <1×106^{-6} cm/s indicates poor absorption .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.